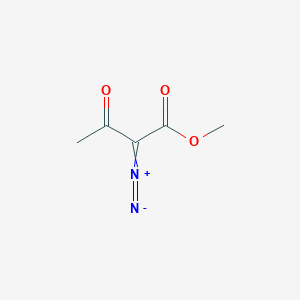

Methyl 2-diazo-3-oxobutanoate

Übersicht

Beschreibung

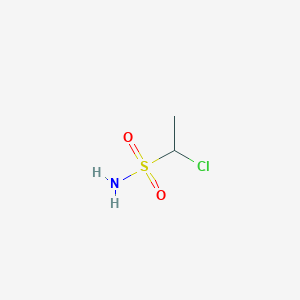

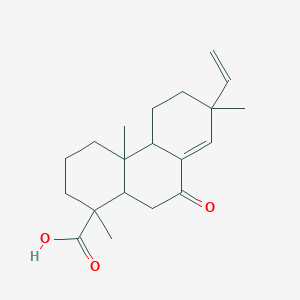

“Methyl 2-diazo-3-oxobutanoate” is an organic compound with the molecular formula C5H6N2O3 . It belongs to the class of diazo compounds and carbonyl compounds.

Molecular Structure Analysis

The molecular structure of “Methyl 2-diazo-3-oxobutanoate” consists of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 142.113 Da and the monoisotopic mass is 142.037842 Da .Chemical Reactions Analysis

“Methyl 2-diazo-3-oxobutanoate” is known to participate in various chemical reactions. For instance, it has been used in Rh (III)-catalyzed sequential C–H activation and annulation reactions to access N-fused heterocycles .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

Methyl 2-diazo-3-oxobutanoate is a versatile intermediate in the synthesis of trifluoromethyl heterocycles. It can be used with rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This process is either direct or requires only one additional step (Honey et al., 2012).

Formation of Arylhydrazono Derivatives

The compound is effective in forming methyl 2-arylhydrazono-3-oxobutanoates and 2-arylhydrazono-3-oxobutanenitriles during the coupling reaction of arenediazonium ions with methyl 3-aminocrotonate and 3-aminocrotononitrile (Brown et al., 1995).

Azomethine Ylide Generation

A series of N-acyl 2-diazo-3-oxobutanoates treated with rhodium(II) carboxylate can generate substituted pyrroles via an azomethine ylide intermediate. This demonstrates its utility in forming complex molecular structures (Padwa et al., 1992).

Synthesis of Highly Substituted Cyclobutanones

Methyl 2-diazo-3-oxobutanoate has been used in Lewis acid-catalyzed Mukaiyama aldol addition reactions with aromatic and aliphatic aldehydes, leading to the synthesis of functionalized diazoacetoacetates and highly substituted cyclobutanones. This showcases its application in complex organic syntheses (Doyle et al., 2005).

Cyclization Reactions

The compound is involved in cyclization reactions to produce compounds like furo[3,4-c]furans when treated with rhodium(II) acetate. This demonstrates its role in the formation of novel molecular architectures (Padwa et al., 2003).

Biosynthesis of Ethylene from Methionine

In biosynthesis, 4-methylthio-2-oxobutanoate, a derivative of methyl 2-diazo-3-oxobutanoate, has been identified as a potential intermediate in the biosynthesis of ethylene from methionine, indicating its relevance in biological systems (Billington et al., 1979).

Zukünftige Richtungen

Sulfoxonium ylides, which are important surrogates for diazo compounds like “Methyl 2-diazo-3-oxobutanoate”, have been evaluated as safer alternatives in the industry in recent years . They have been used in a surprising plethora of novel and intrinsic chemical reactions . The development of more efficient and greener synthetic approaches to access N-fused heterocycles via C–H activation remains highly desirable .

Eigenschaften

IUPAC Name |

methyl 2-diazo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3(8)4(7-6)5(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCRHIQRNYDVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712060 | |

| Record name | 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24762-04-7 | |

| Record name | 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B1654501.png)

![2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1654502.png)

![Ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate](/img/structure/B1654510.png)